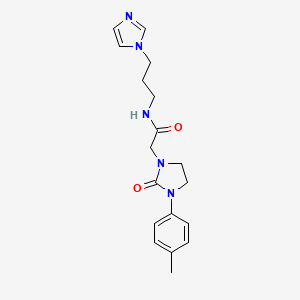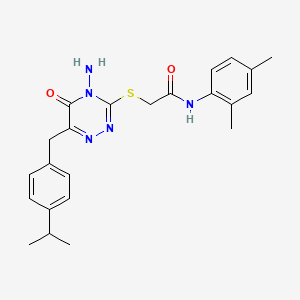
2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a broad class of chemicals known for their versatile biological activities, including but not limited to anti-inflammatory and analgesic properties. These compounds often derive from complex syntheses involving multiple steps and intermediates, leading to a variety of structural analogs with diverse biological activities (Mazzone et al., 1987).
Synthesis Analysis
The synthesis of related triazine compounds involves multiple steps, starting from base intermediates and utilizing various chemical reactions to introduce different functional groups. These synthetic routes often employ condensation, amination, and substitution reactions, which are critical for the introduction of specific substituents that define the compound's final properties (Geng et al., 2023).
Molecular Structure Analysis
Molecular structure analysis through techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations reveals the compound's precise configuration. These analyses provide insights into the compound's conformation, molecular geometry, and intermolecular interactions, which are essential for understanding its chemical behavior and biological activity (Geng et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure, particularly the presence of reactive functional groups. These properties facilitate a range of chemical reactions, including further substitutions and modifications that can alter the compound's biological activity and physicochemical properties (Sharma et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are crucial for the compound's formulation and delivery in a biological context. Understanding these properties is essential for developing effective and safe pharmaceutical agents (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa values), reactivity towards various reagents, and stability under different conditions, are fundamental for predicting the compound's behavior in biological systems and its interaction with biomolecules. These properties are essential for the rational design of compounds with desired biological activities and minimal off-target effects (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application involves the synthesis of various heterocyclic compounds incorporating the antipyrine moiety, which demonstrates antimicrobial activities. The process involves utilizing key intermediates like 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a precursor for creating new compounds with potential antimicrobial properties. These synthesized products are characterized by infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectral studies, highlighting their role in developing antimicrobial agents (Bondock et al., 2008).
Antimicrobial Activity
The antimicrobial activity of synthesized heterocyclic compounds is a critical area of application. Through the synthesis of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, these compounds are evaluated for their antimicrobial potential. This application not only explores the chemical versatility of the compound but also its relevance in medicinal chemistry for developing new antimicrobial agents (Bondock et al., 2008).
Molecular Docking and Pharmacological Evaluation
Another fascinating application involves the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This includes molecular docking studies to assess the interaction of synthesized compounds with anticonvulsant biotargets. The process demonstrates how the structural modification of compounds can lead to potential anticonvulsant agents, emphasizing the role of molecular design in drug development (Severina et al., 2020).
properties
IUPAC Name |
2-[[4-amino-5-oxo-6-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-14(2)18-8-6-17(7-9-18)12-20-22(30)28(24)23(27-26-20)31-13-21(29)25-19-10-5-15(3)11-16(19)4/h5-11,14H,12-13,24H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGLTQEOMPZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

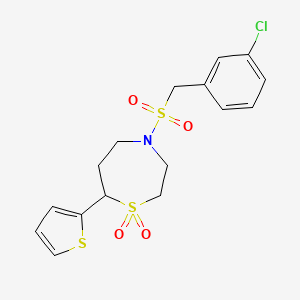

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
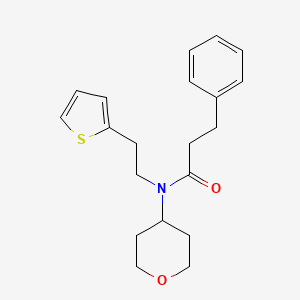

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)


![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
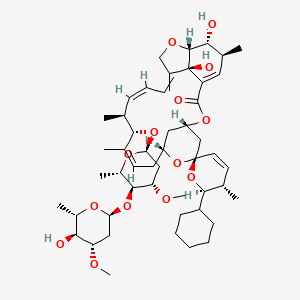
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)
